molecular formula C32H29NO9S3 B11685931 Tetramethyl 5',5',9'-trimethyl-6'-(phenylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 5',5',9'-trimethyl-6'-(phenylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11685931
M. Wt: 667.8 g/mol
InChI Key: QIHJBJJTCIWGNA-UHFFFAOYSA-N
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Description

Tetramethyl 5’,5’,9’-trimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique spiro structure, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 5’,5’,9’-trimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. Common reagents used in the synthesis may include organometallic compounds, catalysts, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process may include purification steps such as crystallization, distillation, and chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 5’,5’,9’-trimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tetramethyl 5’,5’,9’-trimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of Tetramethyl 5’,5’,9’-trimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate specific pathways, leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tetramethyl 5’,5’,9’-trimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate include other spiro compounds and quinoline derivatives. Examples include:

  • Spiro[1,3-dioxolane-2,1’-indene]
  • 6-Phenyl-2,3-dihydroquinolin-4-one

Uniqueness

The uniqueness of Tetramethyl 5’,5’,9’-trimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its specific structural features, such as the spiro linkage and the presence of multiple functional groups

Properties

Molecular Formula

C32H29NO9S3

Molecular Weight

667.8 g/mol

IUPAC Name

tetramethyl 6'-benzoyl-5',5',9'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C32H29NO9S3/c1-16-13-14-19-18(15-16)20-25(31(2,3)33(19)26(34)17-11-9-8-10-12-17)43-22(28(36)40-5)21(27(35)39-4)32(20)44-23(29(37)41-6)24(45-32)30(38)42-7/h8-15H,1-7H3

InChI Key

QIHJBJJTCIWGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=CC=C5

Origin of Product

United States

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